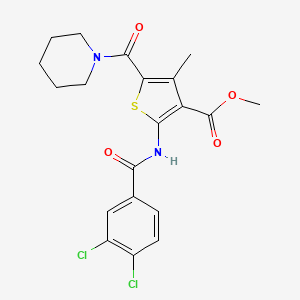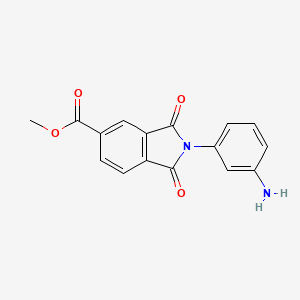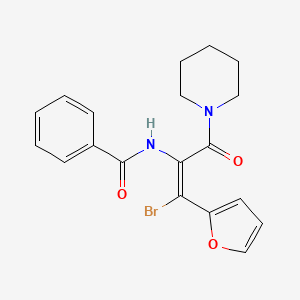![molecular formula C14H10ClIN2O2S B11780595 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine, iodine, and tosyl groups attached to a pyrrolo[2,3-b]pyridine core.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Iodination: The iodine atom is introduced via an iodination reaction, often using iodine monochloride or N-iodosuccinimide.
Analyse Chemischer Reaktionen
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
- 5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of different halogens or functional groups can significantly impact their biological activity and suitability for specific applications .
Eigenschaften
Molekularformel |
C14H10ClIN2O2S |
|---|---|
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
5-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-12(5-3-9)21(19,20)18-13(16)7-10-6-11(15)8-17-14(10)18/h2-8H,1H3 |
InChI-Schlüssel |
REZSHHWCQRSTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



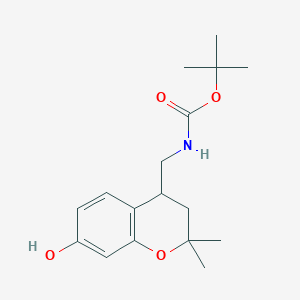

![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)


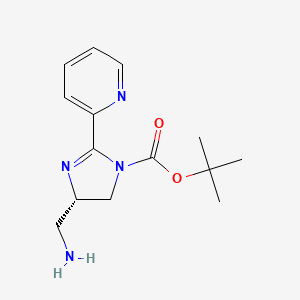

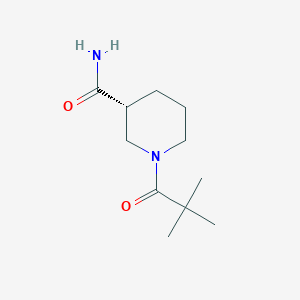
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)

